1,1-Bis(trimethylsilyl)ethanol
Overview
Description
1,1-Bis(trimethylsilyl)ethanol is an organosilicon compound with the molecular formula C₈H₂₂OSi₂. It is characterized by the presence of two trimethylsilyl groups attached to a central ethanol moiety. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(trimethylsilyl)ethanol can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with ethanol in the presence of a base such as triethylamine. The reaction proceeds via the formation of a trialkylsilyl ether intermediate, which is then converted to this compound .
Another method involves the reaction of imines with tris(dimethylsilyl)methyl lithium in tetrahydrofuran at low temperatures. This method yields 1,1-bis(silyl)-1-alkenes derivatives, which can be further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(trimethylsilyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols and siloxanes.
Reduction: Reduction reactions can yield various silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like trimethylsilyl chloride and bases such as triethylamine are commonly employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various silane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Bis(trimethylsilyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines during organic synthesis.
Biology: In biological research, it is used in the synthesis of bioactive molecules and as a reagent in various biochemical assays.
Medicine: The compound is explored for its potential in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,1-Bis(trimethylsilyl)ethanol involves the interaction of its trimethylsilyl groups with various molecular targets. The compound can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This protection is achieved through the formation of stable silyl ethers, which can be removed under specific conditions to regenerate the original functional groups .
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)amine:
Trimethylsilyl chloride: A commonly used reagent in the synthesis of trimethylsilyl ethers.
Bis(trimethylsilyl)acetylene: Used in silylation reactions and as a precursor for various organosilicon compounds.
Uniqueness
1,1-Bis(trimethylsilyl)ethanol is unique due to its dual trimethylsilyl groups attached to an ethanol backbone. This structure imparts significant steric hindrance and chemical stability, making it particularly useful as a protecting group and in the stabilization of reactive intermediates. Its versatility in various chemical reactions and applications further distinguishes it from other similar compounds.
Properties
IUPAC Name |
1,1-bis(trimethylsilyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22OSi2/c1-8(9,10(2,3)4)11(5,6)7/h9H,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEOBARUYSTQEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)([Si](C)(C)C)[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22OSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571858 | |
Record name | 1,1-Bis(trimethylsilyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60609-96-3 | |
Record name | 1,1-Bis(trimethylsilyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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